molecular formula C6H9BrO2 B1625501 Allyl 2-bromopropionate CAS No. 87129-38-2

Allyl 2-bromopropionate

Cat. No. B1625501
CAS RN: 87129-38-2
M. Wt: 193.04 g/mol
InChI Key: FHZWOBCLWMGXII-UHFFFAOYSA-N
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Description

Allyl 2-bromopropionate is a chemical compound that belongs to the class of alkyl halides. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis. Allyl 2-bromopropionate has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Antibacterial and Antifungal Activity

Allyl esters of 2-thiocyanato-2-methyl-3-arylpropionic acids, which can be synthesized using Allyl 2-bromopropionate, have shown pronounced antibacterial and antifungal activities. These compounds are effective against a range of pathogens, including staphylococci, colon bacilli, aerobic bacilli, and yeast fungi. The activity is particularly notable in compounds containing chlorine or bromine atoms at the aromatic nucleus, indicating the potential of Allyl 2-bromopropionate derivatives in developing new antimicrobial agents (Богдан Дмитриевич Грищук et al., 2007) (B. Grishchuk et al., 2007).

Organic Synthesis and Catalysis

Allyl 2-bromopropionate is used in organic synthesis, particularly in cyclization reactions to produce γ-lactones. These reactions are crucial for synthesizing various organic compounds and intermediates. For example, allyl trichloroacetate and allyl 2,2-dichloropropionate undergo cyclization in the presence of metallocomplex initiators, demonstrating the versatility of allyl bromides in organic synthesis (A. B. Terent’ev et al., 1997).

Neuroprotective Properties

Although not directly mentioning Allyl 2-bromopropionate, related compounds like Allyl sulfide have been studied for their neuroprotective effects. For instance, Allyl sulfide counteracts neurotoxicity by inhibiting neuroinflammation and oxidative stress. Such findings open potential research avenues for Allyl 2-bromopropionate derivatives in neuroprotection (Jinning Suo et al., 2018).

Synthesis of Pharmacologically Relevant Compounds

Allyl 2-bromopropionate is a precursor in the synthesis of pharmacologically relevant compounds. For instance, the heterodimerization of olefins, including reactions with Allyl 2-bromopropionate, can lead to the synthesis of compounds with potential pharmaceutical applications. This demonstrates its role in the development of new drugs and therapeutic agents (T. RajanBabu et al., 2003).

properties

IUPAC Name

prop-2-enyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZWOBCLWMGXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512231
Record name Prop-2-en-1-yl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-bromopropionate

CAS RN

87129-38-2
Record name Prop-2-en-1-yl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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